molecular formula C3Cl3N3 B141328 Cyanuric chloride-13C3 CAS No. 286013-07-8

Cyanuric chloride-13C3

Cat. No. B141328
M. Wt: 187.39 g/mol
InChI Key: MGNCLNQXLYJVJD-VMIGTVKRSA-N
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Description

Cyanuric chloride, also known as 2,4,6-trichloro-1,3,5-triazine, is a compound that serves as a versatile intermediate in chemical synthesis. It is characterized by its three chlorine atoms attached to a triazine ring, which makes it highly reactive and useful for various chemical transformations .

Synthesis Analysis

Cyanuric chloride is used as a catalyst in the Beckmann rearrangement, facilitating the conversion of ketoximes into amides, which are valuable in the synthesis of materials like nylon-12 . It also catalyzes the synthesis of biologically active dihydroquinazolinones, spiroquinazolinones, and glycoconjugates of quinazolinones, offering rapid cyclization and high yields . Additionally, cyanuric chloride is employed as a starting platform for the synthesis of potential multimodal imaging chemical entities, demonstrating its utility in the biomedical field .

Molecular Structure Analysis

The molecular structure of cyanuric chloride is dominated by halogen bonds, which contribute to its stability under high pressure, as evidenced by synchrotron X-ray diffraction and Raman spectroscopy studies . X-ray analysis reveals a lattice formed from π-stacked layers of planar molecular arrays, with notable N⋯Cl contacts that define its crystalline structure .

Chemical Reactions Analysis

Cyanuric chloride participates in various chemical reactions due to its three reactive chlorine atoms. It can undergo substitution reactions with different nucleophiles, allowing for the stepwise synthesis of complex molecules, such as bioimaging agents . It also reacts with sulfonamides and aryl aldehydes to produce N-sulfonyl imines, showcasing its role as a mild and efficient catalyst10.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanuric chloride have been extensively studied. Vibrational spectral analysis using FT-Raman and FT-IR spectra, along with Density Functional Theory (DFT) calculations, have provided insights into its structural characteristics and stability . Polarographic methods have been developed for its determination, highlighting its electrochemical behavior . Furthermore, the synthesis of isotopically labeled cyanuric acid demonstrates the compound's utility as an internal standard in analytical applications .

Scientific Research Applications

Oxidation and Deoxygenation Promoter

Cyanuric chloride has been employed as an efficient promoter for the chemoselective oxidation of sulfides to sulfones, using H2O2 as the oxidant. Additionally, it facilitates the deoxygenation of sulfoxides to sulfides, indicating its broad applicability in synthetic chemistry for modifying sulfur-containing compounds (Bahrami, Khodaei, & Sohrabnezhad, 2011).

Acyl Chloride Synthesis

A novel approach utilizes cyanuric chloride loaded onto modified Wang resin for converting carboxylic acids into their corresponding acyl chlorides, showcasing a versatile method for synthesizing acyl chlorides from readily available carboxylic acids (Luo, Xu, & Poindexter, 2002).

Isotope Dilution Mass Spectrometry

Cyanuric chloride-13C3 is used in the synthesis of labeled internal standards, such as [13C3]-melamine and [13C3]-cyanuric acid. These standards facilitate the accurate determination of melamine and cyanuric acid in food products, highlighting its critical role in ensuring food safety (Varelis & Jeskelis, 2008).

Boron Neutron Capture Therapy (BNCT) Agents

The compound has been utilized as a scaffold for synthesizing potential BNCT agents, incorporating a carborane cluster, sugar moiety, and amino acid for conjugation with bioactive molecules. This application demonstrates its potential in medicinal chemistry for designing targeted cancer therapy agents (Ronchi, Prosperi, Compostella, & Panza, 2004).

Flame Retardant for Textiles

Research has explored the synthesis of cyanuric chloride derivatives for treating cotton textiles, enhancing their flame retardant properties. This application underscores its importance in developing safer and more durable materials for various industries (Easson et al., 2011).

Catalysis and Chemical Synthesis

Cyanuric chloride serves as an inexpensive, efficient catalyst for numerous chemical reactions, including the Michael addition of indoles to nitroolefins and the synthesis of N-sulfonyl imines, demonstrating its utility in streamlining organic synthesis processes (Yang & Jing, 2013); (Wu, Yang, Wang, & Yan, 2010).

Safety And Hazards

Cyanuric chloride-13C3 is classified as Acute Tox. 2 Inhalation - Acute Tox. 4 Oral - Skin Corr. 1B - Skin Sens. 1 . It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled .

Future Directions

Cyanuric chloride has been utilized in the development of new synthetic lipid compounds using two differing schemes . This strategy provides a simple method to alter the structure of lipids to optimize lipid properties depending on the desired outcome . It also shows promise in enhancing the dye adsorption, antimicrobial and anti-creasing properties of treated samples .

properties

IUPAC Name

2,4,6-trichloro-(2,4,6-13C3)1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNCLNQXLYJVJD-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]1(=N[13C](=N[13C](=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583894
Record name 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanuric chloride-13C3

CAS RN

286013-07-8
Record name 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286013-07-8
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